N-cyclooctyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
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Overview
Description
N-cyclooctyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with a carboxamide group, a cyclooctyl group, and a sulfonamido group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine and a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclooctyl Group Addition: The cyclooctyl group can be introduced via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the thiophene derivative.
Sulfonamido Group Addition: The sulfonamido group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sulfonyl chloride, triethylamine, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
N-cyclooctyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. Its cyclooctyl group and sulfonamido group make it distinct from other thiophene derivatives, potentially leading to unique biological and chemical activities.
Properties
IUPAC Name |
N-cyclooctyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-23(29(25,26)18-12-10-17(27-2)11-13-18)19-14-15-28-20(19)21(24)22-16-8-6-4-3-5-7-9-16/h10-16H,3-9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLVOIIVCVEOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2CCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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